4-[(1-Adamantylcarbonyl)amino]butanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-[(1-Adamantylcarbonyl)amino]butanoic acid involves several steps. One common method includes the reaction of 1-adamantylcarbonyl chloride with butanoic acid in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acid chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(1-Adamantylcarbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction . Major products formed from these reactions include derivatives of the original compound with modified functional groups .
Scientific Research Applications
4-[(1-Adamantylcarbonyl)amino]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1-Adamantylcarbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and facilitates its binding to target molecules . This interaction can modulate various biochemical pathways, leading to the desired effects in research and potential therapeutic applications .
Comparison with Similar Compounds
4-[(1-Adamantylcarbonyl)amino]butanoic acid can be compared with other similar compounds, such as:
4-[(1-Adamantylcarbonyl)amino]pentanoic acid: This compound has a similar structure but with an additional carbon atom in the alkyl chain, which may affect its chemical properties and reactivity.
4-[(1-Adamantylcarbonyl)amino]hexanoic acid: Another similar compound with a longer alkyl chain, potentially leading to different applications and reactivity.
The uniqueness of this compound lies in its specific balance of stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(adamantane-1-carbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c17-13(18)2-1-3-16-14(19)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,1-9H2,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQXORHKKDWVER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364872 |
Source
|
Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35091-21-5 |
Source
|
Record name | 4-[(1-adamantylcarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60364872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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